![molecular formula C12H14N2OS B4422543 2-[(3-methoxybenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B4422543.png)
2-[(3-methoxybenzyl)thio]-1-methyl-1H-imidazole
Descripción general
Descripción
2-[(3-methoxybenzyl)thio]-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[(3-methoxybenzyl)thio]-1-methyl-1H-imidazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with specific molecular targets in the cells. The compound has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Furthermore, it has been shown to disrupt the cell membrane of pathogenic bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of various enzymes that are involved in the production of pro-inflammatory cytokines. Furthermore, the compound has been found to disrupt the cell membrane of pathogenic bacteria and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(3-methoxybenzyl)thio]-1-methyl-1H-imidazole is its potent pharmacological activity against various diseases. The compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[(3-methoxybenzyl)thio]-1-methyl-1H-imidazole. One of the directions is to improve the solubility of the compound, which can enhance its bioavailability and efficacy. Another direction is to investigate the molecular targets of the compound, which can provide insights into its mechanism of action. Furthermore, the compound can be modified to generate analogs with improved pharmacological activity and selectivity. Finally, the compound can be evaluated in clinical trials to assess its safety and efficacy in humans.
Conclusion:
This compound is a chemical compound that has shown promising results in preclinical studies for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound possesses potent pharmacological activity against various diseases, including cancer, inflammation, and microbial infections. The compound exerts its pharmacological effects by interacting with specific molecular targets in the cells. However, the compound has limitations, including low solubility in water, which can make it difficult to administer in vivo. There are several future directions for the research on this compound, including improving its solubility, investigating its molecular targets, generating analogs, and evaluating its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
2-[(3-methoxybenzyl)thio]-1-methyl-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. The compound has been found to possess potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been found to possess antimicrobial activity against various pathogenic bacteria and fungi.
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-14-7-6-13-12(14)16-9-10-4-3-5-11(8-10)15-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZBGKSWCFJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4422460.png)
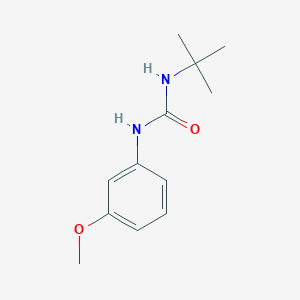
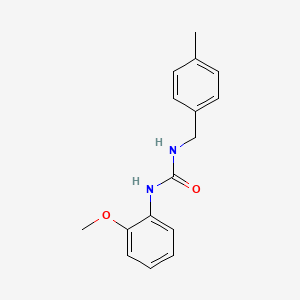
![4-methyl-2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422479.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)
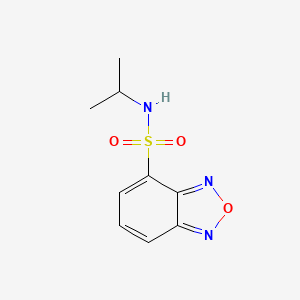
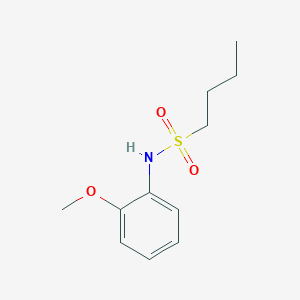
![2-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422501.png)
![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422504.png)
![N-(4-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422508.png)
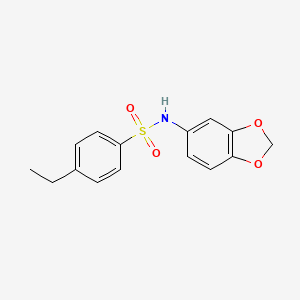
![N-(4-ethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422546.png)

